molecular formula C11H13N B8789250 5-Phenyl-1,2,3,6-tetrahydropyridine

5-Phenyl-1,2,3,6-tetrahydropyridine

Cat. No.: B8789250
M. Wt: 159.23 g/mol
InChI Key: ZKGZDIKALAEIGH-UHFFFAOYSA-N
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Description

5-Phenyl-1,2,3,6-tetrahydropyridine is a useful research compound. Its molecular formula is C11H13N and its molecular weight is 159.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Neurotoxicity and Parkinson's Disease Research

The most notable application of 5-Phenyl-1,2,3,6-tetrahydropyridine is its role as a neurotoxin that induces parkinsonism. Research indicates that MPTP can cause selective degeneration of dopaminergic neurons in the substantia nigra, leading to symptoms akin to Parkinson's disease.

Case Study: MPTP-Induced Neurotoxicity

  • Study Overview : A study involving common marmosets assessed the effects of MPTP on behavioral and biochemical parameters. The results indicated significant neurotoxic effects consistent with parkinsonism.
  • Methodology : Animals were divided into groups receiving varying doses of MPTP. Behavioral assessments and biochemical analyses were conducted to evaluate the extent of neurodegeneration.
  • Findings : The study confirmed that MPTP administration led to reduced locomotor activity and biochemical changes indicative of dopaminergic neuron loss .

Pharmacological Properties

This compound derivatives have also been explored for their pharmacological properties beyond neurotoxicity. These compounds exhibit a range of biological activities:

  • Dopamine Receptor Agonism : Some tetrahydropyridine derivatives act as agonists at dopamine receptors, which can be beneficial in treating conditions like schizophrenia and depression .
  • Antioxidant and Anti-inflammatory Effects : Research has highlighted the antioxidant properties of these compounds, suggesting potential applications in mitigating oxidative stress-related diseases .

Table 1: Pharmacological Activities of this compound Derivatives

Activity TypeDescriptionReferences
Dopamine AgonismActivation of dopamine receptors
Antioxidant ActivityReduction of oxidative stress
Anti-inflammatoryInhibition of inflammatory pathways
Neuroprotective EffectsProtection against neuronal damage

Applications in Drug Development

The insights gained from studying this compound have implications for drug development:

  • Model for Parkinson's Disease : MPTP serves as a crucial model for understanding Parkinson's disease mechanisms and testing potential therapies aimed at neuroprotection and symptom alleviation .
  • Development of Antidepressants : Due to its interaction with serotonin pathways, derivatives may also play a role in developing new antidepressant medications .

Synthesis and Chemical Properties

Research into the synthesis of this compound has led to various methods that enhance yield and purity. Techniques such as palladium-catalyzed cyclization have been employed to produce these compounds efficiently.

Properties

Molecular Formula

C11H13N

Molecular Weight

159.23 g/mol

IUPAC Name

5-phenyl-1,2,3,6-tetrahydropyridine

InChI

InChI=1S/C11H13N/c1-2-5-10(6-3-1)11-7-4-8-12-9-11/h1-3,5-7,12H,4,8-9H2

InChI Key

ZKGZDIKALAEIGH-UHFFFAOYSA-N

Canonical SMILES

C1CNCC(=C1)C2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

Add slowly (over 70 min) a solution of N-Boc-3-Piperidone (494.35 mmol; 98.50 mL; 98.50 g) in anhydrous THF (118.20 mL) to a suspension of 1M phenyl magnesium bromide in THF (593.22 mmol; 593.22 mL; 593.22 g) at 0° C. under nitrogen. Stir the mixture at 0° C. for 1.5 h. Then, add slowly trifluoroacetic acid (593.22 mmol; 44.86 mL). Concentrate partially the mixture removing about 450 mL of solvent to give brown oil and stir at 22° C. for 1 h. Then, add trifluoroacetic acid (9.81 moles; 741.53 mL) to this residue at 10° C. Stir the mixture at 22° C. for 15 min to give a red solution. Then, warm the red solution at 75° C. for 2 h and cool slowly to 22° C. for 18 h. Concentrate the mixture. Add an aqueous solution (50%) of NA OH (3.46 moles; 266.17 mL) to the resulting brown suspension at −20° C. Dilute the suspension with water (1 L) and EtOAc (3 L) and concentrate. Filter the brown suspension and concentrate the mother liquors to give a brown solution. Extract this solution with DCM (5×800 mL) and concentrate the organic layers. Filter the aqueous layer through CELITE® and separate the filtrates. Concentrate all the combined organics to give the title compound as brown oil (103.1 g, 98%). MS (m/z): 160 (M+1).
Quantity
98.5 mL
Type
reactant
Reaction Step One
Name
Quantity
118.2 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
593.22 mL
Type
solvent
Reaction Step Two
Quantity
44.86 mL
Type
reactant
Reaction Step Three
Quantity
741.53 mL
Type
reactant
Reaction Step Four
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
1 L
Type
solvent
Reaction Step Six
Name
Quantity
3 L
Type
solvent
Reaction Step Six
Yield
98%

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